Ethyl 3-(2-phenylpropanoylamino)benzoate
Description
Ethyl 3-(2-phenylpropanoylamino)benzoate is an ethyl ester derivative of benzoic acid with a 2-phenylpropanoylamino substituent at the 3-position of the benzene ring. The compound features an amide linkage between the benzoate core and the 2-phenylpropanoyl group, distinguishing it from simpler esters or keto derivatives.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.354 |
IUPAC Name |
ethyl 3-(2-phenylpropanoylamino)benzoate |
InChI |
InChI=1S/C18H19NO3/c1-3-22-18(21)15-10-7-11-16(12-15)19-17(20)13(2)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3,(H,19,20) |
InChI Key |
MPLMXJDFMSJVFR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between Ethyl 3-(2-phenylpropanoylamino)benzoate and related compounds:
Key Observations :
- Amide vs. β-Keto Esters: The amide group in this compound confers greater hydrolytic stability compared to β-keto esters like ethyl benzoylacetate, which undergo keto-enol tautomerism and are prone to decomposition .
- Substituent Position : The 3-position substitution in the target compound contrasts with 4-position analogs (e.g., I-6230), which may exhibit distinct steric and electronic interactions in biological systems .
- Fluorine Effects: Fluorinated analogs (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) demonstrate enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the non-fluorinated target compound .
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